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Compound of Interest

Compound Name: Trigevolol

Cat. No.: B022400 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for the

in silico prediction of the bioactivity of Trigevolol, a beta-adrenergic blocking agent. It details a

systematic workflow encompassing ligand and target preparation, molecular docking,

Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis.

This document serves as a practical guide for computational researchers and drug

development professionals seeking to apply in silico techniques to characterize and predict the

pharmacological profile of Trigevolol and similar compounds, thereby accelerating early-stage

drug discovery.

Introduction to Trigevolol and In Silico Bioactivity
Prediction
Trigevolol is a beta-adrenergic antagonist, a class of drugs primarily used to manage

cardiovascular conditions by blocking the effects of catecholamines like epinephrine and

norepinephrine on beta-adrenergic receptors. These receptors are G-protein coupled receptors

(GPCRs) that play a crucial role in regulating cardiac function, smooth muscle relaxation, and

metabolic processes. The primary signaling pathway associated with many beta-adrenergic

receptors involves the activation of adenylyl cyclase, leading to an increase in the intracellular

second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1]

[2][3].
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In silico drug discovery methods leverage computational power to simulate and predict the

interactions between a drug molecule and its biological target. These techniques can

significantly reduce the time and cost associated with traditional drug development by

identifying promising candidates and eliminating non-viable ones early in the pipeline[4][5]. This

guide outlines a structured in silico approach to predict the bioactivity of Trigevolol.

Chemical Properties of Trigevolol
A foundational step in any in silico analysis is the characterization of the ligand. The key

properties of Trigevolol are summarized below.

Property Value Source

Molecular Formula C21H28N2O7 [6][7]

Molecular Weight 420.46 g/mol [6][7]

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-

[4-(2-

methoxyethoxy)phenoxy]propy

l]amino]ethoxy]benzamide

[7]

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC

(CNCCOC2=CC(=C(C=C2)O)

C(=O)N)O

[7]

InChI Key
DPSZCDLTWOSLJP-

UHFFFAOYSA-N
[7]

The In Silico Prediction Workflow
A typical workflow for predicting the bioactivity of a compound like Trigevolol involves several

sequential and interconnected stages. This process begins with data acquisition and

preparation, proceeds through various computational modeling techniques, and concludes with

analysis and validation.
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Figure 1. In Silico Bioactivity Prediction Workflow for Trigevolol
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Figure 2. Canonical Beta-Adrenergic Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b022400?utm_src=pdf-custom-synthesis
https://www.bocsci.com/resources/camp-signaling-pathway-an-overview.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394497/
https://www.ncbi.nlm.nih.gov/books/NBK532904/
https://www.bioinforesearch.com/posts/digital-alchemists-how-in-silico-modelling-is-revolutionizing-drug-design
https://www.bioinforesearch.com/posts/digital-alchemists-how-in-silico-modelling-is-revolutionizing-drug-design
https://m.youtube.com/watch?v=Jow37fP_KvU
https://precision.fda.gov/ginas/app/ui/substances/L2D8DE8S32
https://www.bocsci.com/trigevolol-cas-76812-98-1-item-32660.html
https://www.benchchem.com/product/b022400#in-silico-prediction-of-trigevolol-bioactivity
https://www.benchchem.com/product/b022400#in-silico-prediction-of-trigevolol-bioactivity
https://www.benchchem.com/product/b022400#in-silico-prediction-of-trigevolol-bioactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022400?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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